8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Molecular Formula: C₁₉H₁₄ClFO₃ .
Structural Features:
- A fused bicyclic core comprising a cyclopentane ring annulated with a chromen-4-one system.
- Substituents: A chlorine atom at position 8, a 2-fluorobenzyloxy group at position 7, and a ketone at position 4 .
Physicochemical Properties: - Collision Cross-Section (CCS): Predicted CCS values vary by adduct, e.g., [M+H]⁺: 175.8 Ų, [M+Na]⁺: 192.3 Ų, indicating moderate molecular compactness .
- Synthetic Routes: Synthesized via methods analogous to other 2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives, as outlined in Scheme 1 of , involving cyclization and functionalization steps .
Properties
Molecular Formula |
C19H14ClFO3 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
8-chloro-7-[(2-fluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H14ClFO3/c20-15-8-14-12-5-3-6-13(12)19(22)24-17(14)9-18(15)23-10-11-4-1-2-7-16(11)21/h1-2,4,7-9H,3,5-6,10H2 |
InChI Key |
GFYFLMVUOBKPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This step involves the cyclization of a suitable precursor to form the chromenone core structure.
Introduction of the chloro group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 2-fluorobenzyl group: This step involves the reaction of the chromenone intermediate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Final cyclization: The final step involves the cyclization of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. It may act by:
Binding to specific receptors: Modulating the activity of receptors involved in inflammation or cancer.
Inhibiting enzymes: Blocking the activity of enzymes that play a role in disease progression.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Substituent Impact on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F) : The 2-fluorobenzyloxy group in the target compound reduces molecular weight (MW = 344.77 g/mol) compared to the 4-methoxy analog (MW = 356.80 g/mol). This correlates with lower CCS values, suggesting enhanced membrane permeability .
- Chlorine vs. Fluorine : The 2-chloro analog (CID 978409) has a marginally higher CCS (177.1 Ų) than the target compound, likely due to chlorine’s larger atomic radius increasing steric bulk .
Data Tables
Table 1: Predicted Collision Cross-Section (CCS) Values for Key Adducts
| Compound (CID) | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
|---|---|---|---|
| Target (4351750) | 175.8 | 192.3 | 181.3 |
| 2-Chloro Analog (978409) | 177.1* | 194.5* | 183.2* |
| 4-Methoxy Analog (978411) | 178.7 | 195.7 | 185.4 |
*Estimated based on structural similarity.
Biological Activity
8-Chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, identified by its CAS number 314743-94-7, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The presence of a chloro group and a fluorobenzyl ether significantly influences its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClF O3 |
| Molecular Weight | 344.78 g/mol |
| CAS Number | 314743-94-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and cancer progression. The specific mechanisms include:
- Inhibition of Cyclooxygenase (COX) : This compound may inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation and pain signaling.
- Antioxidant Activity : The chromene structure is known for its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
- Modulation of Neurotransmitter Receptors : There is evidence suggesting that it may interact with serotonin and dopamine receptors, indicating potential applications in neuropharmacology.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anti-inflammatory Effects : Studies have shown that this compound exhibits significant anti-inflammatory properties in vitro and in vivo models by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Preliminary data suggest that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by neurotoxins, potentially through its antioxidant properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of chromene compounds exhibit varying degrees of COX inhibition, with some showing IC50 values in the low micromolar range .
- In another research article focusing on neuroprotective agents, it was found that compounds similar to this compound can significantly reduce neuronal apoptosis in models of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
